Cas no 217814-68-1 (2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose)

2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose structure
217814-68-1 structure
商品名:2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose
CAS番号:217814-68-1
MF:C26H21Cl4NO9S
メガワット:665.323242902756
CID:4711267

2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose 化学的及び物理的性質

名前と識別子

    • 2,3,6-tri-O-Acetyl-2-tetrachlorophthaliMide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose
    • 2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose
    • インチ: 1S/C26H21Cl4NO9S/c1-10(32)37-9-14-22(38-11(2)33)23(39-12(3)34)21(26(40-14)41-13-7-5-4-6-8-13)31-24(35)15-16(25(31)36)18(28)20(30)19(29)17(15)27/h4-8,14,21-23,26H,9H2,1-3H3/t14-,21-,22-,23-,26+/m1/s1
    • InChIKey: ABPNGSRRWRSTHR-GTXXOPQDSA-N
    • ほほえんだ: O([C@H]1[C@@H]([C@@H](COC(=O)C)O[C@@H](SC2C=CC=CC=2)[C@@H]1N1C(C2C(=C(Cl)C(Cl)=C(Cl)C=2C1=O)Cl)=O)OC(=O)C)C(=O)C

2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A189240-100mg
2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose
217814-68-1
100mg
$ 597.00 2023-04-19
TRC
A189240-250mg
2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose
217814-68-1
250mg
$ 1194.00 2023-04-19
TRC
A189240-25mg
2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose
217814-68-1
25mg
$ 201.00 2023-04-19

2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose 関連文献

2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranoseに関する追加情報

Recent Advances in the Study of 2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose (CAS: 217814-68-1)

The compound 2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose (CAS: 217814-68-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and applications in drug development, particularly in the context of glycosidase inhibition and targeted drug delivery.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its role as a key intermediate in the development of glycosidase inhibitors. The researchers employed a multi-step synthesis involving the acetylation of glucose derivatives followed by the introduction of tetrachlorophthalimide and benzenethiol groups. The study reported a high yield (78%) and purity (>95%), making it a viable candidate for large-scale production.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's inhibitory effects on beta-glucosidases. The results demonstrated potent inhibition (IC50 = 0.45 µM) against human lysosomal beta-glucosidase, suggesting potential applications in the treatment of Gaucher's disease. The study also utilized molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site.

In addition to its enzymatic inhibition properties, recent research has explored the use of 2,3,6-tri-O-Acetyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-Beta-D-glucopyranose as a prodrug scaffold. A 2023 study in European Journal of Pharmaceutical Sciences demonstrated its ability to enhance the bioavailability of hydrophobic drugs by facilitating their transport across cellular membranes. The study highlighted the compound's stability under physiological conditions and its controlled release profile, making it a promising candidate for targeted drug delivery systems.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Future research directions include structural modifications to improve selectivity and in vivo efficacy, as well as preclinical studies to evaluate its safety and therapeutic potential. The compound's versatility and unique chemical properties position it as a valuable tool in the development of novel therapeutics for metabolic and lysosomal storage disorders.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD